

Application Notes and Protocols: ODM-208 (Opevesostat, MK-5684)

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Compound of Interest

Compound Name: Anticancer agent 208

Cat. No.: B15622669

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These application notes provide a summary of the known pharmacokinetic and pharmacodynamic properties of ODM-208 (also known as opevesostat or MK-5684), an investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1 enzyme. The information is primarily derived from the Phase 1/2 CYPIDES clinical trial (NCT03436485) in patients with metastatic castration-resistant prostate cancer (mCRPC).

Introduction

ODM-208 is a first-in-class inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.^{[1][2]} CYP11A1 is the rate-limiting enzyme in steroid biosynthesis, catalyzing the conversion of cholesterol to pregnenolone.^[3] By blocking this initial step, ODM-208 suppresses the production of all downstream steroid hormones and their precursors, which can activate the androgen receptor (AR) signaling pathway, a key driver in prostate cancer.^[2] This makes it a promising therapeutic agent for hormone-dependent cancers, particularly in late-stage mCRPC, including cases with AR ligand-binding domain (LBD) mutations that confer resistance to other hormonal therapies.^[2]

Pharmacokinetics

The pharmacokinetics of ODM-208 have been evaluated in patients with mCRPC and in healthy volunteers. Plasma exposure to ODM-208 has been found to be dose-proportional.^[2]

Food Effect (in Healthy Volunteers)

A study in healthy male subjects assessed the impact of a high-fat meal on the pharmacokinetics of a single 5 mg dose of ODM-208. While total drug exposure (AUC) was not significantly affected, the rate of absorption was altered.[\[4\]](#)

Table 1: Effect of a High-Fat Meal on ODM-208 Pharmacokinetic Parameters[\[4\]](#)

Parameter	Fed State (Geometric Mean)	Fasted State (Geometric Mean)	Geometric Mean Ratio (GMR) (90% CI)
C _{max}	-	-	0.59 (0.52 - 0.68)
AUC _{inf}	-	-	0.97 (0.93 - 1.02)
AUC _{last}	-	-	0.97 (0.92 - 1.02)
Median T _{max}	2.00 hours	0.50 hours	-

Data from a single-dose, crossover study in 14 healthy males receiving a 5 mg dose.[\[4\]](#)

C_{max}: Maximum plasma concentration; AUC_{inf}: Area under the plasma concentration-time curve from time zero to infinity; AUC_{last}: Area under the plasma concentration-time curve to the last measurable concentration; T_{max}: Time to reach maximum plasma concentration.

Drug-Drug Interaction Potential (in mCRPC Patients)

To assess the potential for ODM-208 and its active metabolite, M1, to inhibit CYP3A4-mediated metabolism, a study was conducted with midazolam, a sensitive CYP3A4 substrate. The

results indicate that ODM-208 is unlikely to cause clinically significant drug-drug interactions with co-administered CYP3A4 substrates.[4]

Table 2: Effect of ODM-208 on Midazolam Pharmacokinetic Parameters[4]

Parameter	Midazolam Alone (Geometric Mean)	Midazolam + ODM- 208 (Geometric Mean)	Geometric Mean Ratio (GMR) (90% CI)
C _{max}	-	-	0.92 (0.73 - 1.16)
AUC _t	-	-	0.88 (0.75 - 1.03)
AUC _{inf}	-	-	0.85 (0.72 - 1.00)

Data from a study in
14 male patients with
mCRPC receiving
ODM-208 5 mg twice
daily.[4]

AUC_t: Area under the
plasma concentration-
time curve to the last
sampling time.

Pharmacodynamics

ODM-208 has demonstrated potent and rapid pharmacodynamic effects consistent with its mechanism of action.

Steroid Hormone Suppression

ODM-208 administration leads to a profound suppression of the steroidogenic cascade.[2][5]

Table 3: Pharmacodynamic Effects of ODM-208 on Steroid Hormones[2][3][5]

Biomarker	Baseline Level (Median)	Effect of ODM-208 Treatment	Onset of Effect
Serum Testosterone	3.0 ng/dL (IQR: 1.3-6.2)	Declined to undetectable levels in 87% of patients	Within the first week
Serum DHEA Sulphate	Detectable	Undetectable	After 4 weeks
Androstenedione	Detectable	Undetectable	After 4 weeks
Pregnenolone	Detectable	Undetectable	After 4 weeks
Data from the CYPIDES trial at the recommended Phase 2 dose of 5 mg twice daily. [2] [3] [5]			

Anti-Tumor Activity (PSA Response)

The potent inhibition of steroid synthesis translates into promising anti-tumor activity, as measured by declines in prostate-specific antigen (PSA) levels. The response is particularly pronounced in patients with activating AR-LBD mutations.[\[5\]](#)[\[6\]](#)

Table 4: PSA Response ($\geq 50\%$ decline) in the CYPIDES Trial[\[5\]](#)[\[6\]](#)

Patient Cohort	Phase 1	Phase 2a
AR LBD Mutation-Positive	73.7% (14 of 19)	53.3% (24 of 45)
AR Wild-Type	8.7% (2 of 23)	-

The most common treatment-related adverse event is adrenal insufficiency, which is an expected consequence of the drug's mechanism and is managed with glucocorticoid and mineralocorticoid replacement therapy.[\[5\]](#)

Experimental Protocols

The following protocols are based on the methodologies described for the CYPIDES (NCT03436485) clinical trial.[\[5\]](#)[\[6\]](#)

Clinical Trial Protocol (Phase 1/2 CYPIDES)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of ODM-208 in patients with progressive mCRPC.[\[6\]](#)[\[7\]](#)
- Patient Population: Adult males with histologically confirmed prostate adenocarcinoma, metastatic castration-resistant disease (serum testosterone < 50 ng/dL), and prior treatment with at least one AR pathway inhibitor and at least one taxane-based chemotherapy.[\[7\]](#)
- Study Design:
 - Phase 1: Open-label, 3+3 dose-escalation and de-escalation design. Doses ranged from 10 to 150 mg/day. The recommended Phase 2 dose (RP2D) was determined to be 5 mg twice daily.[\[2\]](#)[\[5\]](#)
 - Phase 2: Open-label, single-arm expansion at the RP2D, enrolling patients with activating AR-LBD mutations.[\[5\]](#)
- Treatment Regimen:
 - Administer ODM-208 orally at the specified dose (e.g., 5 mg twice daily).
 - Concurrently administer glucocorticoid replacement therapy (e.g., dexamethasone 1 mg daily) and mineralocorticoid replacement therapy (e.g., fludrocortisone 0.1 mg daily) to manage adrenal insufficiency.[\[5\]](#)
 - Continue ongoing androgen deprivation therapy (ADT) with a GnRH analogue or antagonist.[\[6\]](#)
 - Continue treatment until disease progression or unacceptable toxicity.[\[8\]](#)
- Assessments:
 - Safety: Monitor for adverse events, with a focus on signs of adrenal insufficiency.

- Pharmacokinetics: Collect serial blood samples at specified time points to determine plasma concentrations of ODM-208.
- Pharmacodynamics: Collect blood samples to measure serum levels of testosterone and other steroid hormones at baseline and during treatment.
- Efficacy: Monitor PSA levels every 3-4 weeks. Perform radiographic imaging (CT and bone scans) at baseline and regular intervals to assess tumor response according to RECIST criteria.
- Biomarker Analysis: Use a cell-free DNA assay (e.g., Guardant360) to determine AR-LBD mutation status from blood samples.[9]

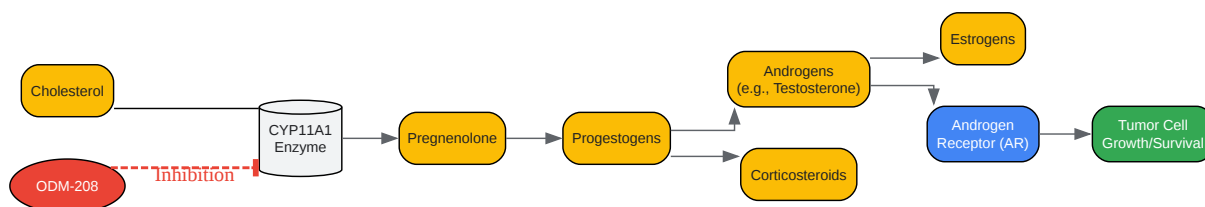
Pharmacokinetic Analysis Protocol

- Objective: To determine the pharmacokinetic parameters of ODM-208 in patient plasma.
- Methodology:
 - Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at pre-defined time points before and after drug administration.
 - Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples frozen at -70°C or below until analysis.
 - Bioanalysis:
 - Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of ODM-208 in plasma samples.[4]
 - Note: Specific assay parameters such as the LC column, mobile phases, gradient, and mass spectrometer settings are not detailed in the available literature but would require standard validation procedures for accuracy, precision, linearity, and stability.
 - Data Analysis:
 - Calculate pharmacokinetic parameters using a noncompartmental analysis method.[4]

- Key parameters to calculate include Cmax, Tmax, AUC, and elimination half-life (t1/2).

Visualizations

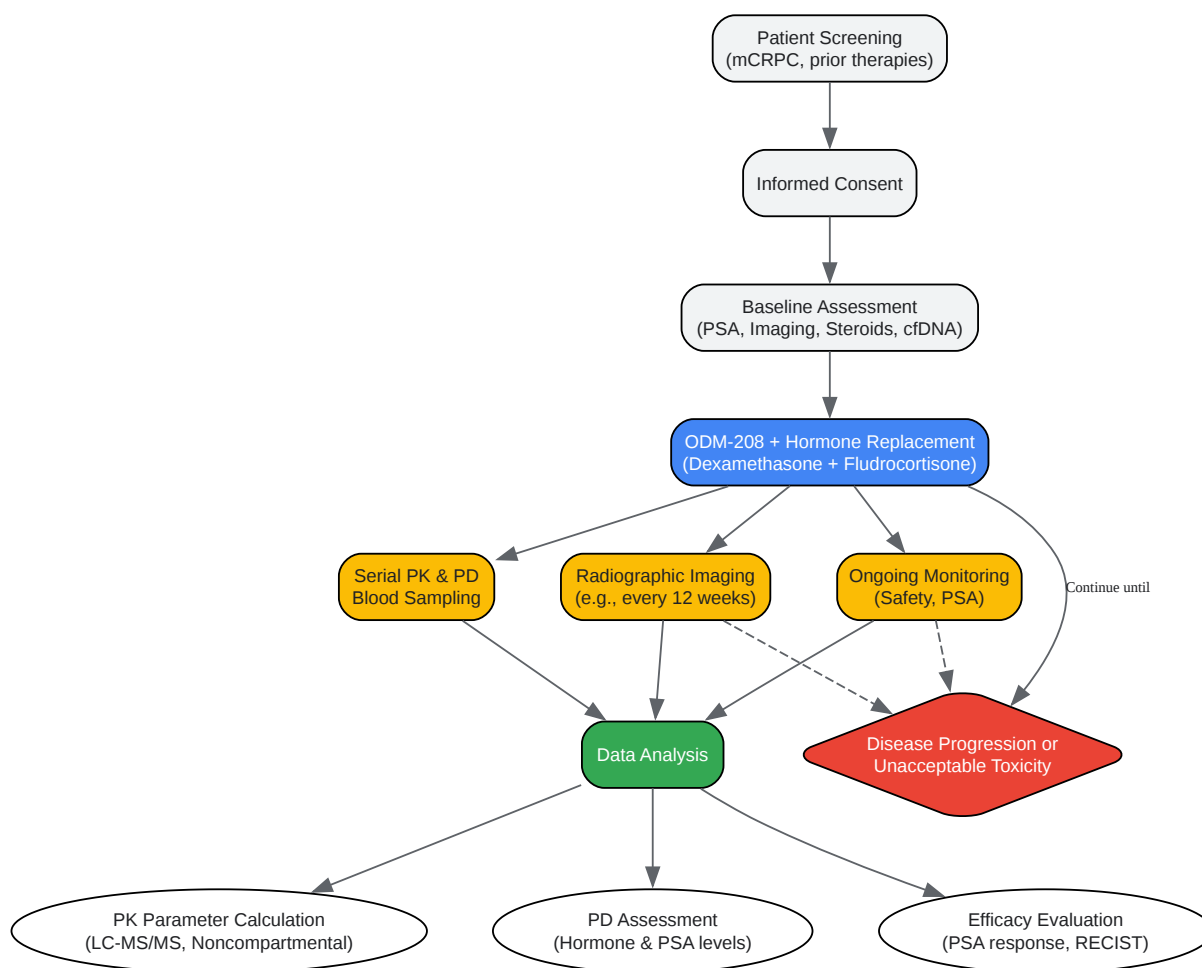
Signaling Pathway Diagram



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Caption: Mechanism of action of ODM-208 in blocking steroid biosynthesis.

Experimental Workflow Diagram



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Caption: Workflow for the CYPIDES clinical trial of ODM-208.

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